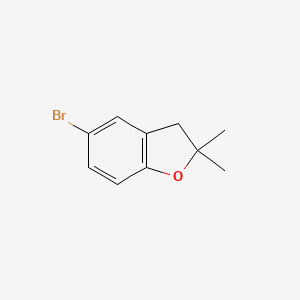

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTUXKDHMIKPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277098 | |

| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-94-0 | |

| Record name | 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties.

Pharmaceuticals: The compound is used in the development of drugs targeting specific biological pathways.

Materials Science: It is utilized in the design and synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations:

- Steric and Electronic Effects : The dimethyl groups in this compound increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to unsubstituted analogues .

- Biological Activity: The dihydrobenzofuran scaffold is critical in immunoassays for carbofuran pesticides, but dimethyl substitution shifts utility toward pharmaceutical synthesis due to improved metabolic stability .

Key Observations:

- Palladium-Catalyzed Reactions : The dimethyl derivative’s synthesis emphasizes palladium-mediated cross-coupling, leveraging its bromine for C–C bond formation .

- Nitration and Substitution : Simpler analogues (e.g., 5-bromo-2,3-dihydro-1-benzofuran) are synthesized via nitration, highlighting the role of electron-withdrawing groups in directing reactivity .

Key Observations:

Biological Activity

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 5-position and two methyl groups at the 2-position significantly influences its chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 215.08 g/mol. The unique substitution pattern of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine atom allows for specific binding interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways.

- Gene Expression : It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have shown that compounds in the benzofuran family can induce cell cycle arrest and apoptosis in cancer cells. Specifically:

- Mechanism : Induction of apoptosis through mitochondrial pathways.

- Cell Lines Tested : Breast cancer cell lines demonstrated significant sensitivity to this compound .

Antibacterial Properties

Benzofuran derivatives are known for their antibacterial effects:

- Activity Spectrum : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Mechanism : Disruption of bacterial cell wall synthesis or function.

Antioxidant Effects

The compound may possess antioxidant properties:

- Mechanism : Scavenging free radicals and reducing oxidative stress within cells.

- Biochemical Pathways : Influences pathways related to oxidative stress response .

Case Studies and Research Findings

Transport and Distribution

Research on the pharmacokinetics of this compound is sparse. Understanding how it is transported and distributed within biological systems is crucial for assessing its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran?

The synthesis of this compound typically involves:

- Oxidation of sulfanyl precursors : For example, treatment of 5-bromo-2,4,6-trimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran with 3-chloroperoxybenzoic acid in dichloromethane at 273 K yields the sulfinyl derivative, which can be purified via column chromatography (hexane-ethyl acetate) .

- Solvent-mediated cyclization : Green solvents like glycerol or water have been used in palladium-catalyzed cycloisomerization of enynols to form dihydrobenzofuran derivatives .

- Functional group modification : Methyl esters or acetyl groups can be introduced via carboxylation or acetylation reactions, as seen in structurally similar compounds .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- X-ray crystallography : Single-crystal X-ray diffraction (at 173 K) provides precise bond angles and dihedral angles, critical for confirming substituent effects on molecular packing .

- NMR spectroscopy : 1H and 13C NMR are used to identify proton environments and carbon frameworks, particularly for distinguishing dihydrobenzofuran cores from fully aromatic systems .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for brominated derivatives .

Q. What are the key physicochemical properties of this compound?

- Molecular weight : ~250–300 g/mol (based on analogs like methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, C10H9BrO3) .

- Solubility : Typically soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) but less so in water, as inferred from purification protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (e.g., 273 K) during oxidation reactions minimize side reactions and improve selectivity for sulfinyl derivatives .

- Solvent selection : Green solvents like glycerol enhance catalytic efficiency in cycloisomerization, while dichloromethane is preferred for oxidation due to its inertness .

- Chromatographic purification : Gradient elution (hexane-ethyl acetate, 2:1 v/v) effectively separates brominated dihydrobenzofurans from byproducts .

Q. How do substituents influence the compound’s crystallographic packing and stability?

- Bulky substituents : Groups like phenylsulfinyl or cyclohexylsulfinyl introduce steric hindrance, altering dihedral angles (e.g., C–S–O–C torsion angles ≈ 80–90°) and stabilizing crystal lattices via van der Waals interactions .

- Halogen effects : The bromine atom at the 5-position enhances molecular rigidity, as seen in reduced thermal displacement parameters (Ueq) in X-ray data .

Q. What computational tools are recommended for predicting synthetic pathways?

- Retrosynthetic analysis : Tools leveraging databases like Pistachio, Reaxys, and BKMS_METABOLIC can propose plausible routes by scoring precursor relevance and reaction feasibility .

- DFT calculations : Density functional theory (DFT) models predict transition states for cyclization or oxidation steps, aiding in mechanistic studies .

Q. How can researchers resolve contradictions in biological activity data for brominated benzofuran derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., sulfinyl vs. sulfonyl groups) and evaluation of antibacterial or antitumor activity can clarify conflicting reports .

- Dose-response assays : Reproducing experiments under standardized conditions (e.g., fixed concentrations, solvent systems) minimizes variability in pharmacological studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.